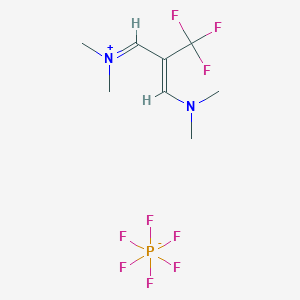

Hexafluorophosphate de 2-(trifluorométhyl)-1,3-bis(diméthylamino)triméthinium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is a useful research chemical compound .

Molecular Structure Analysis

The molecular formula of 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is C8H14F9N2P . The InChI code is 1S/C8H14F3N2.F6P/c1-12(2)5-7(6-13(3)4)8(9,10)11;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1 .

Chemical Reactions Analysis

The specific chemical reactions involving 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate are not provided in the available resources .

Physical And Chemical Properties Analysis

The molecular weight of 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is 340.17 g/mol . It is an off-white solid .

Applications De Recherche Scientifique

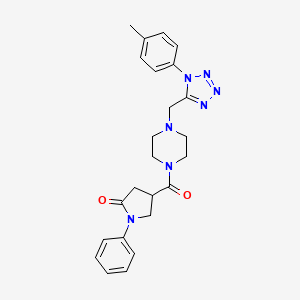

Synthèse d'aza-hétérocycles substitués par un trifluorométhyle

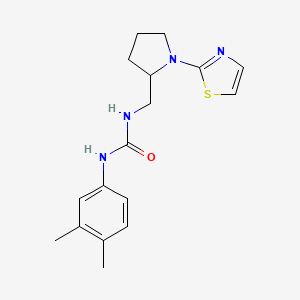

Le composé sert de précurseur efficace pour la synthèse d'aza-hétérocycles substitués par un trifluorométhyle. Ces structures hétérocycliques ont démontré un large spectre d'activité biologique et ont été étudiées par des groupes de recherche pharmaceutique et agrochimique. Notamment, elles présentent des activités antivirales, antidiabétiques et anti-inflammatoires. De plus, les aza-hétérocycles substitués par un trifluorométhyle sont utilisés dans le traitement des maladies associées au récepteur de l'orexine de type 1 .

Formation de 2-trifluorométhyl benzimidazoles, benzoxazoles et benzothiazoles

Le composé joue un rôle crucial dans la synthèse de 2-trifluorométhyl benzimidazoles, benzoxazoles et benzothiazoles. Une méthode nouvelle et efficace implique la condensation de diamines ou d'amino(thio)phénols avec du CF3CN généré in situ. Ce processus permet d'obtenir ces composés hétérocycliques avec des rendements bons à excellents, élargissant ainsi leur utilité synthétique .

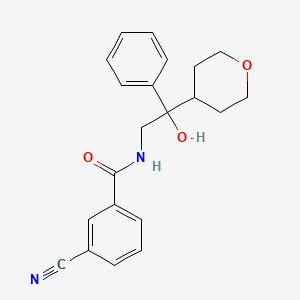

Modification du groupe trifluorométhyle approuvée par la FDA

En découverte de médicaments, le composé a été étudié pour introduire le groupe trifluorométhyle dans des molécules médicamenteuses spécifiques. Par exemple, l'intermédiaire (3S, 5S, 6R)-6-méthyl-2-oxo-5-phényl-1-(2,2,2-trifluoroéthyl)pipéridin-3-aminium a été utilisé dans la recherche pharmaceutique .

Mécanisme D'action

Target of Action

It is known that the compound is an efficient reagent for the formation of trifluoromethyl-substituted azaheterocycles .

Mode of Action

The compound interacts with its targets through a base-mediated reaction . It is used as a precursor in the synthesis of trifluoromethyl-substituted azaheterocycles . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It also participates in the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino (thio)phenols with CF3CN .

Pharmacokinetics

The compound’s role as a reagent in the synthesis of bioactive trifluoromethyl-substituted azaheterocycles suggests that it may have significant bioavailability .

Result of Action

The compound’s action results in the formation of trifluoromethyl-substituted azaheterocycles . These azaheterocycles have shown a wide bioactivity spectrum and have been investigated by a number of scientific groups of pharmaceutical and agrochemical companies. They exhibit antiviral, antidiabetic, and anti-inflammatory activities among others .

Avantages Et Limitations Des Expériences En Laboratoire

2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate has several advantages for use in lab experiments. It is a stable compound, so it can be stored for long periods of time without degradation. It is also soluble in a variety of solvents, including water, organic solvents, and ionic liquids. In addition, it is a relatively inexpensive reagent, so it can be used in large-scale experiments. However, 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate also has some limitations. It is highly toxic, so it should be handled with caution. In addition, it can interact with other compounds in solution, so it should be used with other reagents that are not affected by its presence.

Orientations Futures

There are several potential future directions for 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate research. First, it could be used as a drug delivery system for targeting specific cells or tissues. Second, it could be used as a contrast agent for imaging techniques such as MRI and CT scans. Third, it could be used in the development of new materials, such as polymers and nanomaterials. Finally, it could be used to study the structure and function of biological membranes.

Méthodes De Synthèse

2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate can be synthesized in two steps. First, the trimethinium salt is synthesized by reacting trifluoromethyl iodide with trimethylamine in the presence of a base such as sodium hydroxide. The resulting trimethinium salt is then reacted with hexafluorophosphate anion to form 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate. This method has been used to synthesize 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate in high yields (up to 95%).

Propriétés

IUPAC Name |

[(Z)-3-(dimethylamino)-2-(trifluoromethyl)prop-2-enylidene]-dimethylazanium;hexafluorophosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3N2.F6P/c1-12(2)5-7(6-13(3)4)8(9,10)11;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWIFDFSXGELQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=[N+](C)C)C(F)(F)F.F[P-](F)(F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C=[N+](C)C)\C(F)(F)F.F[P-](F)(F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F9N2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

291756-82-6 |

Source

|

| Record name | [(2Z)-3-(dimethylamino)-2-(trifluoromethyl)prop-2-en-1-ylidene]dimethylazanium; hexafluoro-lambda5-phosphanuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2363322.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid](/img/structure/B2363327.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2363333.png)

![N-(2-chloro-4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2363338.png)

![4-(diethylsulfamoyl)-N-[4-[4-[[4-(diethylsulfamoyl)benzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2363339.png)

![(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2363341.png)